molecular formula C12H11N3O2 B2481936 6-oxo-N-(m-tolyl)-1,6-dihydropyridazine-3-carboxamide CAS No. 376621-27-1

6-oxo-N-(m-tolyl)-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2481936
CAS No.: 376621-27-1
M. Wt: 229.239
InChI Key: KNBBCGOQWVECKS-UHFFFAOYSA-N
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Description

6-oxo-N-(m-tolyl)-1,6-dihydropyridazine-3-carboxamide is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by its unique structure, which includes a pyridazine ring with a carboxamide group and a tolyl substituent

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It involves understanding how the compound interacts with biological systems .

Safety and Hazards

Safety and hazards involve understanding the potential risks associated with handling the compound. This can include toxicity, flammability, and environmental impact .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-N-(m-tolyl)-1,6-dihydropyridazine-3-carboxamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of hydrazine derivatives with suitable diketones or ketoesters. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6-oxo-N-(m-tolyl)-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyridazine derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine N-oxides, while reduction can produce dihydropyridazine derivatives.

Scientific Research Applications

6-oxo-N-(m-tolyl)-1,6-dihydropyridazine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

    N,1-diaryl-5-acetyl-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxamides: These compounds share a similar pyridazine core structure but differ in their substituents.

    2-pyridone derivatives: These compounds also contain a pyridazine ring and exhibit diverse biological activities.

Uniqueness

6-oxo-N-(m-tolyl)-1,6-dihydropyridazine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(3-methylphenyl)-6-oxo-1H-pyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-8-3-2-4-9(7-8)13-12(17)10-5-6-11(16)15-14-10/h2-7H,1H3,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBBCGOQWVECKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=NNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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